molecular formula C20H34N4O B7633226 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea

1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea

Cat. No. B7633226
M. Wt: 346.5 g/mol
InChI Key: PVMTVLASSPSVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is being investigated for its therapeutic potential in various B-cell malignancies.

Mechanism of Action

1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are essential for B-cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. It has also been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B cells. Additionally, 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea is its specificity for BTK, which reduces the risk of off-target effects. Additionally, 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for B-cell malignancies. However, one limitation of 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea is its irreversible binding to BTK, which may lead to prolonged inhibition of the pathway and potential toxicity.

Future Directions

There are several future directions for the development of 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea as a therapeutic agent. One potential application is in combination therapy with other agents, such as anti-CD20 monoclonal antibodies or inhibitors of other signaling pathways. Additionally, 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea may have potential in other B-cell malignancies, such as Waldenstrom's macroglobulinemia or multiple myeloma. Further preclinical and clinical studies are needed to evaluate the efficacy and safety of 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea in these contexts.

Synthesis Methods

The synthesis of 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea involves a series of chemical reactions, starting from commercially available starting materials. The key step involves the coupling of 1-(4-pyridinyl)ethylpiperidine with 3-(2,2,3-trimethylbutyl)isocyanate, followed by the addition of a reducing agent to obtain the final product.

Scientific Research Applications

1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea has shown potent inhibition of BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

properties

IUPAC Name

1-[1-(1-pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O/c1-15(2)20(4,5)14-22-19(25)23-18-8-12-24(13-9-18)16(3)17-6-10-21-11-7-17/h6-7,10-11,15-16,18H,8-9,12-14H2,1-5H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMTVLASSPSVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)CNC(=O)NC1CCN(CC1)C(C)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea

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